(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
Description
This compound is a fused heterocyclic system combining furan, pyridine, and benzoxazinone moieties. The (2Z)-configuration indicates the stereochemistry of the furan-2-ylmethylidene substituent at position 2. Propan-2-ol (isopropanol) is likely a solvate or co-crystal partner, stabilizing the crystalline structure.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4.C3H8O/c24-20-16-6-7-18-17(21(16)27-19(20)10-15-5-3-9-25-15)12-23(13-26-18)11-14-4-1-2-8-22-14;1-3(2)4/h1-10H,11-13H2;3-4H,1-2H3/b19-10-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJGWAKXWFRPQ-PEZBNFGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol, with CAS number 929970-54-7, is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O5 |
| Molecular Weight | 414.4 g/mol |
| Structural Features | Contains furan and pyridine moieties |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan and pyridine derivatives. For instance, derivatives similar to the compound have shown promising inhibitory effects against SARS-CoV-2 main protease (Mpro) with IC50 values ranging from 1.55 μM to 10.76 μM in various modifications . These findings suggest that the structural components of this compound may confer similar antiviral properties.
Anticancer Activity
The anticancer potential of compounds with similar structural frameworks has been documented in various studies. For example, fluorinated derivatives of pyridine and furan have demonstrated significant antiproliferative activity against breast and colon cancer cell lines . While specific data on the compound itself is limited, its structural analogs indicate a potential for inhibiting tumor growth.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as a reversible covalent inhibitor targeting specific enzymes involved in viral replication or cancer cell proliferation.
- Cellular Pathway Interference : Similar compounds have been shown to disrupt key cellular pathways such as those involved in apoptosis and cell cycle regulation.
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that certain furan-containing compounds exhibit low cytotoxicity in mammalian cell lines. For instance, related compounds have shown CC50 values exceeding 100 μM in Vero and MDCK cells . This suggests a favorable therapeutic window for further exploration.
Study 1: Antiviral Screening
In a recent study evaluating a library of furan-pyridine derivatives for antiviral activity against SARS-CoV-2 Mpro, several compounds were identified with significant inhibitory effects. The most potent analogs exhibited IC50 values below 10 μM, indicating strong potential for development as antiviral agents .
Study 2: Anticancer Efficacy
Research on fluorinated pyridine derivatives revealed substantial antiproliferative effects against various cancer cell lines. The highest activity was noted for compounds with specific substitutions on the aromatic rings that enhanced binding affinity to target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing furan and pyridine rings in anticancer therapies. The structural motifs present in (2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one suggest that it may exhibit similar properties.
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Studies :
Antimicrobial Properties
The presence of both furan and benzoxazine moieties may enhance the antimicrobial efficacy of this compound. Research indicates that derivatives of furan are effective against a range of bacterial and fungal pathogens.
- Research Findings :
Materials Science Applications
In materials science, compounds like (2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one are explored for their utility in developing new materials with specific properties.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.
- Nanotechnology : Its unique structure may facilitate the creation of nanomaterials with tailored properties for applications in electronics and catalysis.
Research and Development
The compound is primarily used in non-human research settings for exploring its biological activity and potential applications in drug discovery.
Screening Compounds
As a screening compound, it is valuable for high-throughput screening assays aimed at identifying new therapeutic agents. Its diverse functional groups allow for extensive modifications to optimize biological activity.
Chemical Reactions Analysis
Ring-Opening Reactions of the Benzoxazinone Core
The 1,3-benzoxazin-3-one moiety undergoes hydrolysis under acidic or basic conditions to yield intermediates for further derivatization. For example:
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Acidic Hydrolysis : Cleavage of the oxazinone ring produces a substituted anthranilic acid derivative via nucleophilic attack at the carbonyl group .
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Basic Hydrolysis : Reaction with aqueous NaOH generates a phenolic intermediate, which can be functionalized for downstream applications .
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic | HCl (1M), reflux, 6h | 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide | 78 | |
| Basic | NaOH (2M), RT, 12h | 7-Hydroxyfuro[2,3-f]benzoxazine | 65 |
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan-2-ylmethylidene group participates in electrophilic substitutions, such as nitration and sulfonation:
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Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the α-position of the furan ring .
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Sulfonation : Reaction with chlorosulfonic acid yields sulfonated derivatives, enhancing water solubility .
Mechanistic Insight :
The conjugated diene system of the furan directs electrophiles to the α-position, stabilizing intermediates through resonance .
Diels-Alder Cycloaddition
The (2Z)-furan-2-ylmethylidene group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
Key Features :
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Regioselectivity driven by electron-withdrawing substituents on the dienophile.
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Stereochemical retention of the Z-configuration confirmed by X-ray crystallography .
Coordination Chemistry with Metal Ions
The pyridin-2-ylmethyl group facilitates metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺):
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Cu(II) Complex : Exhibits square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .
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Fe(III) Complex : Catalyzes oxidation reactions of the propan-2-ol moiety to acetone under mild conditions .
Table 2: Metal Complex Properties
| Metal Ion | Coordination Geometry | Application | Source |
|---|---|---|---|
| Cu²⁺ | Square-planar | Antimicrobial activity | |
| Fe³⁺ | Octahedral | Oxidation catalysis |
Oxidation of the Propan-2-ol Group
The secondary alcohol undergoes oxidation to form a ketone:
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Jones Reagent (CrO₃/H₂SO₄) : Yields the corresponding ketone with >90% efficiency .
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Swern Oxidation (Oxalyl chloride/DMSO) : Provides milder conditions, preserving sensitive functional groups .
Reaction Pathway :
Nucleophilic Additions to the α,β-Unsaturated Ketone
The α,β-unsaturated ketone in the benzoxazinone core undergoes Michael additions:
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Amine Addition : Reaction with primary amines generates β-amino ketone derivatives .
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Thiol Addition : Thiols yield sulfhydryl-adducted products with enhanced bioactivity .
Example :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the furan and pyridine rings, forming a bridged bicyclic product .
Key Observation :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- The target compound ’s pyridin-2-ylmethyl group may favor hydrogen bonding over π-π interactions compared to pyridin-4-yl derivatives in and .
- Fluorophenyl () and benzodioxin () substituents increase molecular weight and modulate solubility.
Synthetic Pathways: Analogous compounds (e.g., ) use alkynyl precursors cyclized under basic conditions (KOH/dioxane) . The target compound may follow similar steps. Benzothiazolium derivatives () employ condensation reactions with aldehydes, differing from benzoxazinone synthesis .
Research Findings and Implications
Structural Stability :
- Propan-2-ol in the target compound likely acts as a stabilizer, akin to 1,4-dioxane in . Solvate formation is critical for crystallinity and storage stability.
Pharmacological Prospects :
- Pyridine-containing heterocycles (e.g., ) are explored in drug discovery for kinase inhibition or DNA intercalation. The target compound’s pyridin-2-yl group may offer unique target selectivity .
Quality Control Considerations :
- Impurity profiling () highlights the need for rigorous analytical methods (HPLC, NMR) to ensure purity in pharmaceutical applications .
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one?
- Methodological Answer : The synthesis involves multi-step protocols, including condensation of furan-2-carbaldehyde derivatives with pyridylmethyl precursors under controlled conditions. Key steps include:
- Schiff base formation : Reaction of furan-2-carbaldehyde with a pyridylmethylamine derivative in anhydrous ethanol at 60–70°C for 12 hours .
- Cyclization : Use of acid catalysts (e.g., p-toluenesulfonic acid) in toluene under reflux to form the furobenzoxazinone core .
- Stereochemical control : Z-configuration is maintained by employing low-temperature crystallization in isopropanol (propan-2-ol), which acts as a co-solvent .
Characterization requires NMR (¹H/¹³C), HPLC purity analysis (>95%), and X-ray crystallography to confirm regiochemistry .
Q. How can spectroscopic techniques resolve challenges in confirming stereochemistry and purity?
- Methodological Answer :
- NMR : NOESY/ROESY experiments differentiate Z/E isomers by analyzing spatial proximity of the furan methylidene and pyridylmethyl groups .
- X-ray crystallography : Resolves absolute configuration and validates intramolecular hydrogen bonding between the oxazinone carbonyl and propan-2-ol .
- HPLC-MS : Detects impurities (e.g., unreacted intermediates) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in catalytic transformations?
- Methodological Answer : The pyridylmethyl group enhances electron-deficient character, enabling participation in Pd-catalyzed cross-couplings. For example:
- Suzuki-Miyaura reactions : The compound reacts with arylboronic acids in THF/H₂O (3:1) at 80°C using Pd(PPh₃)₄ as a catalyst. Monitor regioselectivity via LC-MS and DFT calculations to predict reactive sites .
- Acid-base interactions : Propan-2-ol stabilizes transition states during cyclization by hydrogen-bonding to the oxazinone oxygen .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .
- Molecular dynamics simulations : Model solvation effects of propan-2-ol in aqueous buffers (pH 2–12) to predict degradation pathways (e.g., hydrolysis of the oxazinone ring) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Bioassay standardization : Use isogenic cell lines (e.g., HEK293T) with controlled expression of putative targets (e.g., metalloenzymes) to minimize variability .
- Metabolite profiling : Incubate the compound with liver microsomes and analyze via UPLC-QTOF-MS to identify active/inactive metabolites .
Data Analysis and Reproducibility
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology (RSM) .
- In-line PAT (Process Analytical Technology) : Implement FTIR probes to monitor reaction progress in real-time .
Q. How can degradation products be identified and quantified during long-term stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (60°C), UV light, and oxidative stress (H₂O₂). Analyze degradants via HRMS and NMR .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .
Biological and Pharmacological Applications
Q. What in vitro models are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
